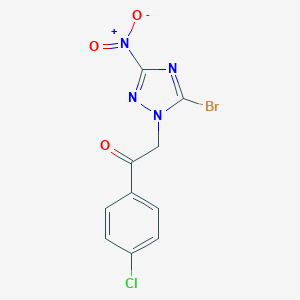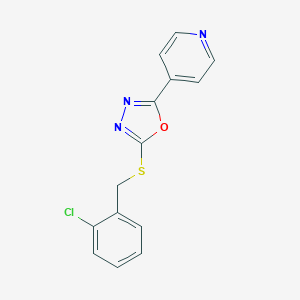
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its unique properties. PTIO is a nitric oxide scavenger that has been used in various studies to investigate the role of nitric oxide in different biological systems.
Mecanismo De Acción
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. This reaction prevents nitric oxide from binding to its target proteins and inhibits its biological effects. The nitroxide radical formed by the reaction of this compound with nitric oxide is stable and can be detected by electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cardiovascular function, this compound has been shown to inhibit nitric oxide-induced vasodilation and reduce blood pressure. In neuronal signaling, this compound has been shown to inhibit nitric oxide-mediated neurotransmission and reduce synaptic plasticity. In immune response, this compound has been shown to inhibit nitric oxide-mediated inflammation and reduce cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several advantages for lab experiments. It is a potent nitric oxide scavenger that can be used to investigate the role of nitric oxide in different systems. This compound is stable and can be easily synthesized and purified. However, this compound also has some limitations. It is a reactive compound that can react with other molecules in biological systems, which can lead to non-specific effects. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has many potential future directions for scientific research. One potential direction is to investigate the role of nitric oxide in cancer biology using this compound. Nitric oxide has been shown to play a role in cancer progression, and this compound could be used to investigate the effects of nitric oxide inhibition on cancer cell growth and metastasis. Another potential direction is to investigate the role of nitric oxide in neurodegenerative diseases using this compound. Nitric oxide has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, and this compound could be used to investigate the effects of nitric oxide inhibition on disease progression. Overall, this compound has many potential future directions for scientific research, and its unique properties make it a valuable tool for investigating the role of nitric oxide in different biological systems.
Métodos De Síntesis
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be synthesized by the reaction of 2-(5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thioacetic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been widely used in scientific research to investigate the role of nitric oxide in various biological systems. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes such as vasodilation, neurotransmission, and immune response. This compound is a potent nitric oxide scavenger that can be used to inhibit the effects of nitric oxide in different systems. This compound has been used in studies to investigate the role of nitric oxide in cardiovascular function, neuronal signaling, and immune response.
Propiedades
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-7-3-4-8-13(12)15-17-18-16(21-15)22-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBNVDOFOHIVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B488606.png)
![N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B488609.png)
![N-{4-[1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B488610.png)


![1,5-dimethyl-2-phenyl-4-[(phenylsulfonyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B488620.png)

![1-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488625.png)
![4-[(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]morpholine](/img/structure/B488626.png)
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B488644.png)


![N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B488673.png)
